![molecular formula C22H19NO4 B14254965 N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine CAS No. 240482-28-4](/img/structure/B14254965.png)
N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine is an organic compound that features a biphenyl group attached to the carbonyl group of L-tyrosine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine typically involves the coupling of a biphenyl derivative with L-tyrosine. One common method is the use of a biphenyl carbonyl chloride, which reacts with the amino group of L-tyrosine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. Purification steps like recrystallization or chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Biphenyl quinones.
Reduction: Alcohol derivatives of the biphenyl group.
Substitution: Nitro or halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine involves its interaction with specific molecular targets. The biphenyl group can intercalate into hydrophobic regions of proteins or cell membranes, while the tyrosine moiety can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
L-Tyrosine: An amino acid with a phenolic side chain.
N-([1,1’-Biphenyl]-2-carbonyl)-L-tyrosine: A structural isomer with the biphenyl group attached at a different position.
Uniqueness
N-([1,1’-Biphenyl]-4-carbonyl)-L-tyrosine is unique due to the specific positioning of the biphenyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
240482-28-4 |
|---|---|
Fórmula molecular |
C22H19NO4 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[(4-phenylbenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C22H19NO4/c24-19-12-6-15(7-13-19)14-20(22(26)27)23-21(25)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-13,20,24H,14H2,(H,23,25)(H,26,27)/t20-/m0/s1 |
Clave InChI |
KRTYTLOKFIJWGM-FQEVSTJZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Diethyl(methoxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B14254889.png)
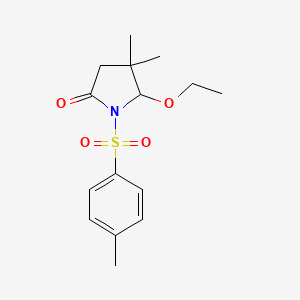

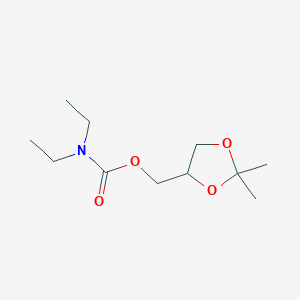
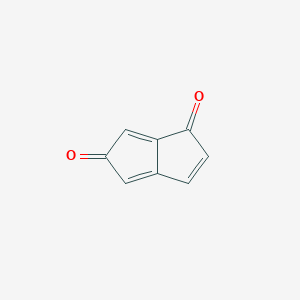


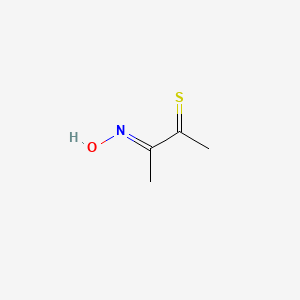
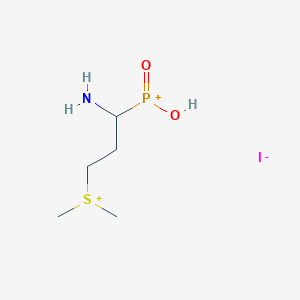
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)

![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)


